奈布拉明二硫酸盐

描述

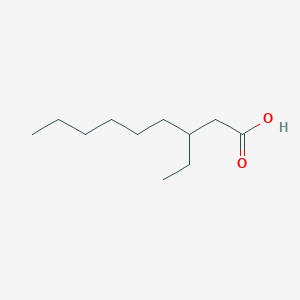

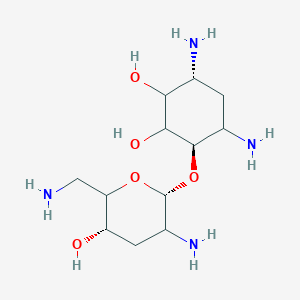

Nebramine Disulfate is a degradation product of the antibiotic Tobramycin . It is an off-white to dark brown solid . The molecular formula is C12H26N4O5.H4S2O8 and the molecular weight is 502.52 g/mol .

Molecular Structure Analysis

The Nebramine Disulfate molecule contains a total of 48 bonds. There are 22 non-H bonds, 3 rotatable bonds, 2 six-membered rings, 4 primary amines (aliphatic), 3 hydroxyl groups, 3 secondary alcohols, and 2 ethers (aliphatic) .Physical and Chemical Properties Analysis

Nebramine Disulfate is an off-white to dark brown solid . It has a molecular weight of 502.52 g/mol . The melting point is 230-232°C (dec.) .科学研究应用

硫酸化途径和类固醇二硫酸盐

二硫酸盐,包括类固醇二硫酸盐,参与各种生物过程。例如,类固醇的硫酸化是一种影响类固醇激素生物活性的关键调节机制。与非硫酸化对应物相比,硫酸化类固醇更易溶于水,并且通常生物活性较低。类固醇二硫酸盐的研究提供了对生化产生和推定的生物功能的见解,将它们与各种临床状况联系起来 (闪电、盖斯特拉和穆勒,2021)。这突出了硫酸化途径在人体生物学中的重要性及其对诊断和治疗相关疾病的潜在影响。

过硫酸盐原位化学氧化

过硫酸盐是一种用于修复受污染土壤和地下水的氧化剂。过硫酸盐的活化(可能通过热或化学方式)会产生硫酸根自由基,可以有效降解污染物。这个过程被称为原位化学氧化 (ISCO),展示了硫酸盐化合物在环境清理工作中的效用 (齐托纳基、彼得里、克里米、莫斯贝克、西格里斯特和比耶格,2010)。

半胱胺的神经保护作用

半胱胺是一种含二硫键的化学物质,已显示出在亨廷顿舞蹈症模型中具有神经保护作用。它的作用机制可能包括抑制转谷氨酰胺酶活性和调节氧化应激,展示了二硫酸盐化合物在神经退行性疾病中的潜在治疗应用 (福克斯、巴伯、辛格、祖克、斯温德尔、诺弗勒斯、布泽斯库、乔普拉、费兰特、卡赞采夫和赫施,2004)。

硫酸根自由基在去污技术中的作用

由过氧一硫酸盐或过硫酸盐活化产生的硫酸根自由基在污染物降解中的应用突出了二硫酸盐化合物在先进去污技术中的作用。这些方法因其在从水和其他介质中去除污染物方面的效率和成本效益而著称 (张、张、滕和范,2015)。

作用机制

Mode of Action

It is known that Nebramine Disulfate is similar in structure to G418, an aminoglycoside antibiotic . G418 blocks polypeptide synthesis by inhibiting the elongation step in both prokaryotic and eukaryotic cells . Given the structural similarity, it is possible that Nebramine Disulfate may have a similar mode of action, but this requires further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound

生化分析

Biochemical Properties

Nebramine Disulfate plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with β-lactam antibiotics, enhancing their effectiveness against multidrug-resistant bacteria such as Pseudomonas aeruginosa . The compound acts by permeabilizing the outer membrane of the bacteria, allowing the antibiotics to penetrate more effectively. This interaction is crucial in combating antibiotic resistance.

Cellular Effects

Nebramine Disulfate has notable effects on various cell types and cellular processes. It influences cell function by enhancing the permeability of bacterial cell membranes, which facilitates the entry of antibiotics . This action disrupts cell signaling pathways and gene expression in bacteria, leading to their eventual death. Additionally, Nebramine Disulfate affects cellular metabolism by interfering with protein synthesis, which is vital for bacterial growth and replication.

Molecular Mechanism

At the molecular level, Nebramine Disulfate exerts its effects through binding interactions with bacterial cell membranes. It enhances the permeability of the outer membrane, allowing antibiotics to enter the bacterial cell more efficiently . This mechanism involves the inhibition of efflux pumps and the disruption of membrane integrity, leading to increased antibiotic susceptibility. Nebramine Disulfate also affects gene expression by interfering with the transcription and translation processes in bacteria.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nebramine Disulfate change over time. The compound is relatively stable, but its effectiveness can decrease due to degradation . Long-term studies have shown that Nebramine Disulfate maintains its antibacterial properties for extended periods, although its potency may diminish with prolonged exposure. In vitro and in vivo studies have demonstrated that the compound can have lasting effects on bacterial cellular function, leading to sustained antibacterial activity.

Dosage Effects in Animal Models

The effects of Nebramine Disulfate vary with different dosages in animal models. At lower doses, the compound enhances the effectiveness of antibiotics without causing significant toxicity . At higher doses, Nebramine Disulfate can exhibit toxic effects, including damage to kidney and liver tissues. Threshold effects have been observed, where the compound’s antibacterial activity plateaus at a certain dosage, indicating an optimal concentration for therapeutic use.

Metabolic Pathways

Nebramine Disulfate is involved in several metabolic pathways, particularly those related to antibiotic degradation and resistance . It interacts with enzymes such as β-lactamases, which are responsible for antibiotic resistance in bacteria. By inhibiting these enzymes, Nebramine Disulfate enhances the effectiveness of β-lactam antibiotics. Additionally, the compound affects metabolic flux and metabolite levels, disrupting bacterial metabolic processes and leading to cell death.

Transport and Distribution

Within cells and tissues, Nebramine Disulfate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation are influenced by its interactions with these proteins, which determine its distribution within bacterial cells. This targeted transport is crucial for its antibacterial activity.

Subcellular Localization

Nebramine Disulfate’s subcellular localization plays a vital role in its activity and function. The compound is primarily localized in the bacterial cell membrane, where it exerts its permeabilizing effects . Targeting signals and post-translational modifications direct Nebramine Disulfate to specific compartments within the bacterial cell, ensuring its effective action against the bacteria. This localization is essential for disrupting bacterial cell function and enhancing antibiotic efficacy.

属性

IUPAC Name |

(3R,6R)-4,6-diamino-3-[(2R,5S)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4O5/c13-3-8-7(17)2-6(16)12(20-8)21-11-5(15)1-4(14)9(18)10(11)19/h4-12,17-19H,1-3,13-16H2/t4-,5?,6?,7+,8?,9?,10?,11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWLTQZEVUXXSR-PZLNIEEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(CC(C(O2)CN)O)N)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(C([C@@H](C1N)O[C@@H]2C(C[C@@H](C(O2)CN)O)N)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858169 | |

| Record name | (1R,4R)-4,6-Diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,3,6-trideoxy-alpha-D-glycero-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71122-29-7 | |

| Record name | (1R,4R)-4,6-Diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,3,6-trideoxy-alpha-D-glycero-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methane](/img/structure/B3151300.png)

![ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3151354.png)

![[(4-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3151356.png)

![2-[(4-aminophenyl)thio]-N-benzylacetamide](/img/structure/B3151361.png)